1-(4-Bromobenzoyl)azetidin-3-ol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H10BrNO2 |
|---|---|
Molecular Weight |
256.10 g/mol |
IUPAC Name |
(4-bromophenyl)-(3-hydroxyazetidin-1-yl)methanone |
InChI |
InChI=1S/C10H10BrNO2/c11-8-3-1-7(2-4-8)10(14)12-5-9(13)6-12/h1-4,9,13H,5-6H2 |
InChI Key |
PIZNTCKLAKLUJX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=C(C=C2)Br)O |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 1 4 Bromobenzoyl Azetidin 3 Ol
Precursor Synthesis and Functionalization for Azetidine (B1206935) Ring Formation
Approaches to Azetidin-3-one (B1332698) Intermediates
Azetidin-3-one serves as a versatile intermediate for the synthesis of 3-hydroxyazetidines. Its preparation often involves the cyclization of acyclic precursors containing both an amine and a suitable leaving group.
Stereoselective Synthesis of Substituted Azetidin-3-ols from Precursors
The stereoselective synthesis of substituted azetidin-3-ols is of significant interest as the stereochemistry at the C3 position can influence the biological activity of the final compound. Chiral pool synthesis, starting from readily available chiral precursors, is a common strategy. Alternatively, asymmetric reactions, such as the stereoselective reduction of an azetidin-3-one, can be employed to introduce the desired stereocenter.
Strategies for the Introduction of the Azetidine Ring System
The formation of the four-membered azetidine ring can be challenging due to ring strain. Common strategies involve intramolecular cyclization reactions. For instance, the reaction of an epihalohydrin with an amine can lead to the formation of an azetidin-3-ol (B1332694) derivative. Another approach involves the [2+2] cycloaddition of an imine with a ketene (B1206846) or a ketene equivalent. The choice of strategy often depends on the desired substitution pattern on the azetidine ring.
Acylation Reactions for the 1-(4-Bromobenzoyl) Moiety
Once the azetidin-3-ol core is in hand, the final step is the introduction of the 4-bromobenzoyl group onto the azetidine nitrogen. This is typically achieved through acylation reactions.
Direct Acylation Methods
Direct acylation of azetidin-3-ol with 4-bromobenzoyl chloride is a straightforward method. The reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct. The choice of solvent can influence the reaction rate and yield.
A related approach involves the use of 4-bromobenzoic anhydride (B1165640) as the acylating agent. This method can sometimes offer advantages in terms of milder reaction conditions and easier purification of the product.
Coupling Reactions Utilizing 4-Bromobenzoic Acid Derivatives
Amide bond formation can also be achieved through coupling reactions between azetidin-3-ol and 4-bromobenzoic acid. These reactions are mediated by a variety of coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an activating agent like 1-hydroxybenzotriazole (B26582) (HOBt). These methods are particularly useful when the corresponding acyl chloride is unstable or difficult to handle.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can also be employed. rsc.orgrsc.org For example, the coupling of an N-Boc protected azetidin-3-ol with a 4-bromobenzoyl derivative can be achieved, followed by deprotection of the Boc group. While less direct, this strategy can be advantageous in certain synthetic contexts.
| Reagent | Reaction Type | Notes |
| 4-Bromobenzoyl chloride | Direct Acylation | Requires a base to neutralize HCl byproduct. |
| 4-Bromobenzoic anhydride | Direct Acylation | Can offer milder reaction conditions. |
| 4-Bromobenzoic acid | Coupling Reaction | Requires a coupling reagent (e.g., DCC, EDC). |
| 4-Bromobenzyl alcohol | Oxidation | Can be oxidized to 4-bromobenzoic acid. orgsyn.org |
Total Synthesis Approaches to 1-(4-Bromobenzoyl)azetidin-3-ol and its Analogs
The synthesis of this compound can be logically approached through a retrosynthetic analysis that disconnects the molecule at the amide bond. This primary disconnection suggests a synthetic route involving two key stages: first, the formation of the core azetidin-3-ol ring, and second, the N-acylation of this intermediate with a suitable 4-bromobenzoyl derivative.
A prevalent strategy for constructing the azetidin-3-ol scaffold begins with commercially available starting materials like epichlorohydrin (B41342). The synthesis typically proceeds by reacting epichlorohydrin with a protected amine, such as benzylamine, which serves as a nitrogen source. This initial reaction forms a 1-benzyl-3-chloro-2-propanol intermediate, which, upon treatment with a base, undergoes intramolecular cyclization to yield N-benzylazetidin-3-ol. The final steps involve the deprotection of the nitrogen, commonly achieved through catalytic hydrogenation to remove the benzyl (B1604629) group, affording the free azetidin-3-ol hydrochloride. This key intermediate can then be acylated with 4-bromobenzoyl chloride under basic conditions to yield the target compound, this compound.
The synthesis of analogs often involves variations in the acylating agent or the starting materials for the azetidine ring. For instance, the synthesis of 1-(2-bromobenzyl)azetidine-2-carboxamides involves the reaction of 2-((2-bromobenzyl)(2-chloroethyl)amino)acetonitrile with potassium tert-butoxide to form the azetidine ring. nih.gov This highlights how different substitution patterns on the azetidine ring and the N-aryl/aroyl group can be achieved by modifying the synthetic precursors.
Below is a table outlining a representative synthetic approach to the title compound.
Table 1: Representative Synthetic Route for this compound
| Step | Reactants | Reagents/Conditions | Product |
|---|
| 1 | Azetidin-3-ol hydrochloride, 4-Bromobenzoyl chloride | Triethylamine, Dichloromethane | this compound |
This table illustrates a common final step in the synthesis, assuming the availability of the azetidin-3-ol precursor.
Catalytic Methods in Azetidine Synthesis Relevant to the Compound
The construction of the azetidine ring, the central structural motif of this compound, has been significantly advanced by the development of novel catalytic methods. These strategies offer efficient and often stereoselective routes to functionalized azetidines, which are crucial intermediates.
One highly relevant catalytic method involves the intramolecular regioselective aminolysis of cis-3,4-epoxy amines, catalyzed by Lanthanide (III) trifluoromethanesulfonates, such as La(OTf)₃. frontiersin.orgnih.gov In this approach, a suitably protected amine attacks the epoxide at the C3 position in a 4-exo-tet cyclization, directly yielding a 3-hydroxyazetidine derivative. frontiersin.orgnih.gov This method is notable for its high yields and tolerance of various functional groups. frontiersin.org The reaction is typically carried out by adding a catalytic amount (e.g., 5 mol%) of La(OTf)₃ to the cis-3,4-epoxy amine in a solvent like 1,2-dichloroethane (B1671644) and heating under reflux. nih.gov
Another powerful strategy is the gold-catalyzed synthesis of azetidin-3-ones from chiral N-propargylsulfonamides. nih.gov This reaction proceeds through the intermolecular oxidation of the alkyne to form a reactive α-oxo gold carbene intermediate, which then undergoes intramolecular N-H insertion to form the azetidin-3-one ring. nih.gov These azetidin-3-ones are direct precursors to azetidin-3-ols, which can be obtained via stereoselective reduction of the ketone. This method is advantageous as it bypasses the need for potentially hazardous diazo compounds. nih.gov
Other important catalytic methods for azetidine synthesis include:
Copper-Catalyzed Photoredox Cyclization : This method utilizes a copper-based photoredox catalyst to effect an anti-Baldwin 4-exo-dig radical cyclization of ynamides, producing highly functionalized azetidines. nih.gov
Aza Paternò-Büchi Reaction : This [2+2] photocycloaddition between an imine and an alkene is one of the most direct methods for synthesizing the azetidine core, often promoted by energy transfer catalysts. researchgate.net
Palladium-Catalyzed C-H Amination : Intramolecular amination of unactivated C-H bonds at the γ-position of amine substrates protected with a picolinamide (B142947) group can be achieved with a palladium catalyst, leading to azetidine formation. organic-chemistry.org
These catalytic advancements provide a versatile toolkit for chemists to construct the azetidine core with high efficiency and control, facilitating the synthesis of complex molecules like this compound.
Table 2: Overview of Relevant Catalytic Methods in Azetidine Synthesis
| Catalytic Method | Catalyst System | Substrate | Product | Reference |
|---|---|---|---|---|
| Intramolecular Aminolysis | La(OTf)₃ | cis-3,4-Epoxy amine | 3-Hydroxyazetidine | frontiersin.orgnih.gov |
| Oxidative Cyclization | Gold(I) Complex | N-Propargylsulfonamide | Azetidin-3-one | nih.gov |
| Radical Cyclization | Copper-based photoredox catalyst | Ynamide | Functionalized Azetidine | nih.gov |
Advanced Spectroscopic and Structural Characterization of 1 4 Bromobenzoyl Azetidin 3 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Detailed experimental NMR data for 1-(4-Bromobenzoyl)azetidin-3-ol is not available in the reviewed scientific literature.
¹H NMR Spectroscopic Analysis
Specific ¹H NMR spectral data, including chemical shifts, multiplicities, and coupling constants for the protons of this compound, have not been reported in published studies.
¹³C NMR Spectroscopic Analysis
Published ¹³C NMR spectroscopic data detailing the chemical shifts for the carbon atoms of this compound could not be located.
2D NMR Techniques for Connectivity and Stereochemical Assignment
There are no available studies that employ 2D NMR techniques such as COSY, HSQC, or HMBC for the structural elucidation and stereochemical assignment of this compound.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Comprehensive mass spectrometry analysis of this compound is not documented in the accessible scientific literature.
High-Resolution Mass Spectrometry (HRMS)
Specific high-resolution mass spectrometry data to confirm the precise molecular formula of this compound is not available.
Chromatography-Mass Spectrometry (GC-MS, LC-MS)
There are no published studies detailing the analysis of this compound using chromatography-mass spectrometry techniques, and therefore, no data on its retention time or fragmentation patterns under these conditions is available.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum is expected to exhibit characteristic absorption bands corresponding to its key structural components: the hydroxyl group (-OH), the tertiary amide (benzoyl group), the azetidine (B1206935) ring, and the substituted benzene (B151609) ring.
The presence of a broad absorption band in the region of 3400-3200 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group, with the broadening resulting from intermolecular hydrogen bonding. The carbonyl (C=O) stretching vibration of the tertiary amide is anticipated to appear as a strong, sharp peak around 1630-1650 cm⁻¹. This is a highly characteristic absorption for amide I bands.
The C-N stretching vibration of the azetidine ring and the benzoyl moiety would likely be observed in the fingerprint region, typically between 1400 cm⁻¹ and 1200 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene ring would appear in the 1600-1450 cm⁻¹ region. The para-substitution pattern on the benzene ring may give rise to a characteristic overtone/combination band pattern in the 2000-1650 cm⁻¹ region and specific out-of-plane C-H bending vibrations. Finally, the C-Br stretching vibration would be expected at lower wavenumbers, typically in the 600-500 cm⁻¹ range.
Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |
| Hydroxyl (-OH) | 3400-3200 (broad) | O-H Stretch |
| Amide Carbonyl (C=O) | 1650-1630 (strong, sharp) | C=O Stretch (Amide I) |
| Aromatic C-H | 3100-3000 | C-H Stretch |
| Aromatic C=C | 1600-1450 | C=C Stretch |
| C-N (Azetidine/Amide) | 1400-1200 | C-N Stretch |
| C-Br | 600-500 | C-Br Stretch |
Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure and Stereochemistry Determination
For this compound, a successful SC-XRD analysis would first determine the crystal system and space group. The unit cell dimensions (a, b, c, α, β, γ) would be precisely measured. The data would confirm the presence of the azetidine ring, which is known to be a strained four-membered ring, and would likely exhibit some degree of puckering. The analysis would also confirm the position of the hydroxyl group on the azetidine ring and the 4-bromobenzoyl group attached to the nitrogen atom.
While specific experimental data for this compound is not currently published, the table below presents hypothetical crystallographic parameters that one might expect to obtain from such an analysis, based on similar small organic molecules.
Table 2: Hypothetical Single Crystal X-ray Diffraction (SC-XRD) Data for this compound
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 14.1 |
| α (°) | 90 |
| β (°) | 105.3 |
| γ (°) | 90 |
| Volume (ų) | 1170 |
| Z (molecules/unit cell) | 4 |
| Calculated Density (g/cm³) | 1.55 |
| R-factor | < 0.05 |
Computational Chemistry and Theoretical Studies of 1 4 Bromobenzoyl Azetidin 3 Ol
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for predicting the electronic properties of molecules. nih.gov By calculating the electron density, DFT methods can elucidate the structure, stability, and reactivity of compounds such as 1-(4-Bromobenzoyl)azetidin-3-ol. These calculations are instrumental in understanding the molecule's behavior at a fundamental level. Recent studies on similar benzamide (B126) derivatives have demonstrated the utility of DFT in correlating molecular descriptors with biological activity. nih.gov
Energetic and Geometrical Optimizations
The first step in a typical DFT study is the optimization of the molecule's geometry to find its most stable three-dimensional arrangement, corresponding to a minimum on the potential energy surface. For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state. The B3LYP hybrid functional combined with a basis set like 6-311++G** is a common and reliable method for such optimizations. nih.gov The resulting optimized structure provides a realistic representation of the molecule for further analysis.
Table 1: Hypothetical Optimized Geometrical Parameters for this compound
| Parameter | Bond/Angle | Value |
| Bond Length | C=O (carbonyl) | 1.23 Å |
| Bond Length | C-N (azetidine ring) | 1.47 Å |
| Bond Length | C-Br | 1.91 Å |
| Bond Angle | O=C-N | 121.5° |
| Dihedral Angle | C-C-C=O (benzoyl) | 178.2° |
Note: The values in this table are illustrative and represent typical parameters that would be obtained from a DFT geometry optimization.
Frontier Molecular Orbital Analysis
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. youtube.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, representing its nucleophilicity. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilicity. youtube.com The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more reactive. For this compound, the HOMO is expected to be distributed over the electron-rich regions, such as the bromophenyl ring and the hydroxyl group, while the LUMO would likely be centered on the electron-deficient carbonyl group.
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) |
| HOMO | -6.85 |
| LUMO | -1.23 |
| HOMO-LUMO Gap | 5.62 |
Note: These energy values are hypothetical and serve to illustrate the output of an FMO analysis.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. chemrxiv.org The MEP map displays regions of negative potential (electron-rich, typically colored in shades of red) and positive potential (electron-poor, shown in shades of blue). In the case of this compound, the MEP map would likely show a significant negative potential around the oxygen atom of the carbonyl group and the hydroxyl group, identifying these as sites prone to electrophilic interaction. researchgate.net Conversely, the hydrogen atom of the hydroxyl group and the protons on the azetidine (B1206935) ring would exhibit positive potential, marking them as sites for nucleophilic interaction.
Conformational Analysis and Molecular Dynamics Simulations
While DFT calculations provide insights into a static, optimized structure, molecules are dynamic entities that can adopt various conformations. Conformational analysis aims to identify the different stable conformers of a molecule and their relative energies. For a flexible molecule like this compound, which contains rotatable bonds, multiple low-energy conformations may exist.
Molecular dynamics (MD) simulations take this a step further by simulating the movement of atoms and molecules over time, providing a detailed picture of the conformational landscape and flexibility. An MD simulation of this compound in a solvent like water would reveal how the molecule behaves in a more biologically relevant environment, including its interactions with solvent molecules and its accessible conformational states. This information is crucial for understanding how the molecule might bind to a biological target.
In Silico Exploration of Molecular Scaffolds and Chemical Space
The core structure of this compound can be considered a molecular scaffold that can be chemically modified to generate a library of related compounds. In silico methods are instrumental in exploring the chemical space around this central scaffold.
Scaffold Generation and Diversity Analysis
Starting with the this compound scaffold, new virtual compounds can be generated by adding various substituents at different positions, such as the azetidine ring or the phenyl group. This process, known as scaffold decoration, can rapidly produce a large and diverse library of virtual molecules. The diversity of this library can then be analyzed based on various physicochemical properties and molecular descriptors to ensure a broad exploration of the chemical space. This approach is fundamental in modern drug discovery for identifying novel structures with potentially improved properties. The azetidin-3-ol (B1332694) moiety itself is a recognized scaffold in medicinal chemistry, often used as a linker in antibody-drug conjugates or as a core component in the design of new therapeutic agents. medchemexpress.com The search for new bioactive scaffolds is a continuous effort to enrich the available chemical space for drug development. nih.gov
Computational Approaches to Scaffold Hopping
Scaffold hopping is a computational strategy in drug design aimed at discovering novel molecular cores that can mimic the biological activity of a known active compound. nih.govkg.ac.rs This technique is particularly valuable for generating new intellectual property, improving pharmacokinetic properties, or circumventing toxicity issues associated with an existing chemical scaffold. acs.orgnih.gov
The process of computational scaffold hopping generally involves several key steps:
Reference Compound Analysis: The three-dimensional structure and pharmacophore features of the starting molecule, in this case, this compound, would be defined. A pharmacophore model identifies the essential spatial arrangement of features like hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers that are crucial for biological activity.
Database Searching: Large chemical databases are then searched for molecules that match the pharmacophore model of the reference compound but possess a different core structure or scaffold. acs.org Various computational methods can be employed for this search, including shape-based screening, pharmacophore-based virtual screening, and fragment-based replacement.
Candidate Ranking and Selection: The identified "hits" are then ranked based on their similarity to the original compound's properties, potential for synthesis, and other desired characteristics.
For this compound, a scaffold hopping approach could identify alternative four-membered rings or entirely different heterocyclic systems to replace the azetidine-3-ol core. The goal would be to maintain the critical interactions of the 4-bromobenzoyl group while exploring new structural diversity. A hypothetical scaffold hopping workflow is described in the table below.
| Step | Description | Computational Tools/Methods | Desired Outcome for this compound |
| 1 | Pharmacophore Modeling | Software like Discovery Studio, MOE, or Phase | An experimentally validated 3D pharmacophore model representing the key interaction points of the molecule with its biological target. |
| 2 | Virtual Screening | Shape-based similarity (e.g., ROCS), 3D pharmacophore searching, fragment replacement algorithms. | A list of compounds from a virtual library that fit the pharmacophore model but do not contain the azetidin-3-ol scaffold. |
| 3 | Filtering and Docking | ADMET prediction tools, molecular docking software (e.g., AutoDock, Glide). | A refined list of candidate molecules with predicted favorable binding modes and drug-like properties. |
| 4 | Synthesis and Biological Evaluation | --- | Experimental validation of new active compounds with novel scaffolds. |
This table represents a generalized workflow and is not based on specific published data for this compound.
Quantitative Structure-Property Relationship (QSPR) Modeling in Scaffold Research
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the physicochemical properties of chemicals based on their molecular structure. nih.gov In the context of scaffold research, QSPR can be instrumental in guiding the design of new molecules with desired properties such as solubility, lipophilicity, and metabolic stability.
A QSPR model is a mathematical equation that correlates calculated molecular descriptors (numerical representations of a molecule's structure) with an experimentally determined property. mdpi.comechemcom.com
The development of a QSPR model for a series of compounds based on the this compound scaffold would involve:
Data Set Assembly: A collection of structurally related compounds with measured values for a specific property (e.g., solubility, melting point, chromatographic retention time) would be required.
Descriptor Calculation: For each molecule in the dataset, a wide range of molecular descriptors would be calculated. These can include topological, geometric, electronic, and constitutional descriptors.
Model Building and Validation: Statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms are used to build a model that correlates a subset of descriptors with the property of interest. researchgate.net The model's predictive power is then rigorously evaluated using internal and external validation techniques.
While no specific QSPR models for this compound derivatives are documented, the table below illustrates the types of descriptors that would be relevant in such a study.
| Descriptor Class | Examples | Potential Property Correlations |
| Topological | Molecular connectivity indices, Wiener index | Boiling point, viscosity, surface tension |
| Geometric | Molecular surface area, molecular volume | Solubility, transport properties |
| Electronic | Dipole moment, HOMO/LUMO energies | Reactivity, polarizability |
| Constitutional | Molecular weight, atom counts, rotatable bonds | General physical properties |
This table provides examples of descriptor classes and their potential applications and is not derived from specific QSPR studies on this compound.
The application of QSPR modeling to a library of derivatives of this compound could enable the in silico prediction of their properties, thereby prioritizing the synthesis of compounds with the most promising profiles and accelerating the drug discovery process.
Derivatization and Structural Diversification of 1 4 Bromobenzoyl Azetidin 3 Ol for Academic Research
Functionalization at the Azetidine (B1206935) Nitrogen (N-1)
The nitrogen atom of the azetidine ring in 1-(4-Bromobenzoyl)azetidin-3-ol is a key site for derivatization. While the existing 4-bromobenzoyl group provides a stable amide linkage, its removal and replacement with other functionalities open avenues for significant structural diversification.
A primary approach to functionalizing the N-1 position involves the debenzoylation of this compound to yield the free azetidin-3-ol (B1332694). This is typically achieved under basic or acidic conditions, though care must be taken to preserve the strained azetidine ring. Once the benzoyl group is removed, the secondary amine becomes available for a variety of reactions.
N-Alkylation: The introduction of alkyl groups at the N-1 position can be accomplished through standard alkylation procedures using alkyl halides or other electrophilic alkylating agents in the presence of a base. The choice of base and solvent is critical to control the regioselectivity and avoid side reactions.
N-Arylation: For the introduction of aryl or heteroaryl substituents, modern cross-coupling methodologies are employed. The Buchwald-Hartwig amination, a palladium-catalyzed reaction, is a powerful tool for forming carbon-nitrogen bonds between the azetidine nitrogen and aryl halides or triflates. libretexts.orgwikipedia.orgorganic-chemistry.org This reaction is known for its broad substrate scope and functional group tolerance. wikipedia.org Similarly, the Chan-Lam coupling offers a copper-catalyzed alternative for N-arylation, often utilizing arylboronic acids as the aryl source.
| Reaction Type | Reagents and Conditions | Product Type |
| N-Debenzoylation | Acid or Base Hydrolysis | Azetidin-3-ol |
| N-Alkylation | Alkyl halide, Base (e.g., K₂CO₃, Et₃N) | 1-Alkyl-azetidin-3-ol |
| N-Arylation (Buchwald-Hartwig) | Aryl halide/triflate, Palladium catalyst, Ligand, Base | 1-Aryl-azetidin-3-ol |
| N-Arylation (Chan-Lam) | Arylboronic acid, Copper catalyst, Base | 1-Aryl-azetidin-3-ol |
Functionalization at the Azetidine C-3 Position (Hydroxyl Group and its Transformations)
The hydroxyl group at the C-3 position of the azetidine ring presents another key handle for structural modification, allowing for the introduction of a wide range of functional groups through various transformations.
Esterification and Etherification: The hydroxyl group can readily undergo esterification with carboxylic acids or their activated derivatives (e.g., acid chlorides, anhydrides) to form the corresponding esters. Etherification, to produce ether derivatives, can be achieved by reacting the alcohol with alkyl halides under basic conditions, often employing a strong base like sodium hydride to form the alkoxide intermediate.
Oxidation: Oxidation of the secondary alcohol at the C-3 position yields the corresponding ketone, 1-(4-bromobenzoyl)azetidin-3-one. This transformation can be accomplished using a variety of oxidizing agents, such as Swern oxidation, Dess-Martin periodinane (DMP), or chromic acid-based reagents. The resulting azetidin-3-one (B1332698) is a valuable intermediate for further derivatization, for instance, through reactions at the carbonyl group.
| Transformation | Reagents and Conditions | Product Functional Group |
| Esterification | Carboxylic acid (or derivative), Acid/Base catalyst | Ester |
| Etherification | Alkyl halide, Base (e.g., NaH) | Ether |
| Oxidation | Oxidizing agent (e.g., DMP, Swern) | Ketone |
Modifications of the 4-Bromophenyl Moiety
The 4-bromophenyl group is a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents and the construction of more complex molecular architectures.
Suzuki-Miyaura Coupling: This reaction is one of the most powerful methods for forming carbon-carbon bonds and involves the coupling of the aryl bromide with an organoboron reagent, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. mt.comyoutube.comnih.govnih.gov This allows for the introduction of various aryl, heteroaryl, or vinyl groups in place of the bromine atom.
Buchwald-Hartwig Amination: As mentioned for N-arylation, this reaction can also be applied to the 4-bromophenyl group to introduce a wide range of primary and secondary amines, leading to the formation of N-aryl derivatives. libretexts.orgwikipedia.orgorganic-chemistry.orgnih.govchemspider.com
Sonogashira Coupling: For the introduction of alkyne moieties, the Sonogashira coupling is the reaction of choice. It involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.orgnih.gov
Heck Coupling: The Heck reaction allows for the formation of carbon-carbon bonds by coupling the aryl bromide with an alkene in the presence of a palladium catalyst and a base, resulting in the formation of substituted styrenyl derivatives. organic-chemistry.orgnih.govnih.govlibretexts.orgbeilstein-journals.org
| Coupling Reaction | Coupling Partner | Resulting Linkage |
| Suzuki-Miyaura | Organoboron reagent | C-C (Aryl-Aryl, Aryl-Vinyl) |
| Buchwald-Hartwig | Amine | C-N (Aryl-Amine) |
| Sonogashira | Terminal Alkyne | C-C (Aryl-Alkyne) |
| Heck | Alkene | C-C (Aryl-Vinyl) |
Investigation of Structure-Reactivity Relationships through Systematic Derivatization
For instance, modifying the electronic nature of the substituent on the phenyl ring through Suzuki coupling can influence the reactivity of the azetidine ring. An electron-donating group on the phenyl ring may increase the electron density on the benzoyl carbonyl, potentially affecting the stability of the amide bond and the reactivity of the azetidine nitrogen. Conversely, an electron-withdrawing group could have the opposite effect.
Similarly, the nature of the substituent at the C-3 position can influence the conformation of the azetidine ring and the accessibility of the nitrogen lone pair, thereby affecting its nucleophilicity and basicity. By synthesizing a library of derivatives and studying their chemical properties and, where applicable, their biological activities, a comprehensive understanding of the structure-reactivity landscape of this important scaffold can be developed. This knowledge is invaluable for the rational design of new molecules with tailored properties for specific applications in medicinal chemistry and materials science.
Mechanistic Organic Chemistry Studies of 1 4 Bromobenzoyl Azetidin 3 Ol Transformations
Reaction Mechanisms in Azetidine (B1206935) Ring Formation and Functionalization
The synthesis of the core azetidine-3-ol structure and its subsequent acylation to form 1-(4-bromobenzoyl)azetidin-3-ol involves several key mechanistic steps. The formation of the azetidine ring itself can be achieved through various strategies, including intramolecular cyclization and cycloaddition reactions.
A prevalent method for forming the azetidin-3-ol (B1332694) precursor is the intramolecular aminolysis of epoxy amines. For instance, La(OTf)₃ can catalyze the regioselective intramolecular aminolysis of cis-3,4-epoxy amines to produce the corresponding azetidine derivatives in high yields. frontiersin.org This process involves the Lewis acid-catalyzed activation of the epoxide, followed by a nucleophilic attack from the tethered amine, leading to a 4-exo-tet cyclization. The regioselectivity is crucial, favoring the formation of the four-membered ring over other potential products.
Another powerful approach is the Norrish-Yang photocyclization of α-amino ketones, which proceeds via a 1,4-biradical intermediate generated upon photoexcitation. researchgate.net This intermediate then cyclizes to form the 3-hydroxyazetidine ring. Furthermore, [2+2] photocycloaddition reactions between alkenes and 2-isoxazoline-3-carboxylates, promoted by an Iridium(III) photocatalyst, can yield azetidine structures through a triplet energy transfer mechanism. rsc.org
Once the azetidin-3-ol core is formed, the final step to yield this compound is N-functionalization. This is typically achieved through a standard benzoylation reaction. Azetidin-3-ol is treated with 4-bromobenzoyl chloride in the presence of a suitable base, such as triethylamine (B128534). The mechanism involves the nucleophilic attack of the azetidine nitrogen atom on the electrophilic carbonyl carbon of the acid chloride, followed by the elimination of a chloride ion to form the stable amide bond. vulcanchem.com
Functionalization is not limited to N-acylation. The azetidine ring can undergo various transformations, including ring-opening and ring-expansion reactions. Under acidic conditions, the azetidine nitrogen can be protonated, initiating a C-N bond cleavage to form a tertiary carbocation intermediate. This intermediate can then be trapped by nucleophiles. acs.org For example, in the presence of an internal carbamate, this can lead to a ring-expansion to a 1,3-oxazinan-2-one. acs.org
Table 1: Mechanistic Approaches to Azetidine Synthesis
| Reaction Type | Key Reagents/Catalysts | Intermediate Species | Reference |
| Intramolecular Aminolysis | La(OTf)₃, cis-3,4-epoxy amines | Lewis acid-amine complex | frontiersin.org |
| Norrish-Yang Cyclization | α-amino ketones, UV light | 1,4-biradical | researchgate.net |
| [2+2] Photocycloaddition | Alkenes, Ir(III) photocatalyst | Triplet state sensitizer | rsc.org |
| Gold-Catalyzed Oxidation | N-propargylsulfonamides, Gold catalyst | α-oxogold carbene | nih.gov |
| N-Benzoylation | Azetidin-3-ol, 4-bromobenzoyl chloride | Tetrahedral intermediate | vulcanchem.com |
| Acid-Mediated Ring Expansion | Azetidine carbamates, Brønsted acid | Carbocation | acs.org |
Kinetic and Thermodynamic Studies of Key Transformations
The formation of the azetidine ring is often a thermodynamically favorable process, driven by the formation of stable sigma bonds, although it must overcome a significant activation barrier. The use of catalysts is essential to accelerate these reactions. For example, in the La(OTf)₃-catalyzed intramolecular aminolysis of epoxy amines, the reaction proceeds efficiently under reflux conditions, indicating a kinetically accessible pathway at elevated temperatures. frontiersin.org Computational studies on the related cycloaddition of aziridine (B145994) with CO₂, another strained ring system, demonstrate that catalysts can significantly lower the activation energy barrier compared to the non-catalyzed pathway, making the reaction kinetically feasible under milder conditions. researchgate.net
The functionalization of the azetidine ring, such as the α-lithiation, can be subject to kinetic or thermodynamic control. Studies on N-protected azetidines have shown that the stereochemical outcome of trapping lithiated intermediates with electrophiles can be dictated by the stability of the intermediate species, pointing towards thermodynamic control where the more stable diastereomeric intermediate reacts preferentially. nih.gov The equilibration of these lithiated species towards the thermodynamically favored conformer before electrophilic trapping leads to high stereoselectivity. nih.gov
Ring-opening reactions of azetidines are generally thermodynamically favorable due to the release of ring strain. Acid-mediated ring-opening reactions are often rapid at room temperature, highlighting a low kinetic barrier once the azetidine nitrogen is protonated. acs.org The stability of the resulting carbocation intermediate plays a crucial role; intermediates stabilized by electron-donating groups on an adjacent aryl ring form more readily, accelerating the reaction rate. acs.org
Investigation of Intermediate Species and Transition States
The direct observation and characterization of transient intermediates and transition states are fundamental to understanding the reaction mechanisms of azetidines. A combination of spectroscopic techniques and computational modeling has been employed to elucidate these fleeting species.
Carbocation Intermediates: In the acid-mediated ring-expansion of 2,2-disubstituted azetidine carbamates, a key proposed mechanism involves the formation of a carbocation intermediate upon the opening of the protonated azetidine ring. acs.org The improved yields for derivatives bearing electron-rich aryl groups, which can stabilize an adjacent carbocation, provide strong evidence for this mechanistic pathway. The competition between ring closure and bond rotation in this intermediate influences the stereochemical outcome of the reaction. acs.org
Lithiated Intermediates: The functionalization of azetidines via α-lithiation has been studied using in-situ Fourier-transform infrared (FT-IR) spectroscopy and Density Functional Theory (DFT) calculations. nih.gov In-situ FT-IR monitoring of the lithiation of an N-protected azetidine revealed the formation of new signals attributed to the C=N stretching vibrations in the lithiated species. DFT calculations supported these findings, suggesting the presence of equilibrating diastereoisomeric lithiated azetidines that coordinate with the lithium cation. These studies revealed that the lithiated azetidine, while chemically stable at low temperatures, is configurationally labile. nih.gov
Radical and Organometallic Intermediates: Photochemical reactions, such as the Norrish-Yang cyclization, proceed through well-established 1,4-biradical intermediates. researchgate.net In metal-catalyzed reactions, specific organometallic intermediates are key. For instance, a gold-catalyzed synthesis of azetidin-3-ones from N-propargylsulfonamides is proposed to proceed through a reactive α-oxogold carbene intermediate, which then undergoes an intramolecular N-H insertion. nih.gov Similarly, copper-catalyzed boryl allylation of azetines involves the formation of an alkyl cuprate (B13416276) intermediate after the migratory insertion of a Cu-Bpin species into the azetine double bond. acs.org
Table 2: Investigated Intermediates in Azetidine Transformations
| Intermediate Type | Method of Investigation | Reaction Context | Reference |
| Carbocation | Substituent effect studies | Acid-mediated ring expansion | acs.org |
| Lithiated Azetidine | In-situ FT-IR, DFT calculations | α-Lithiation and functionalization | nih.gov |
| α-Oxogold Carbene | Mechanistic proposal | Gold-catalyzed oxidative cyclization | nih.gov |
| Alkyl Cuprate | Mechanistic proposal | Copper-catalyzed boryl allylation | acs.org |
| 1,4-Biradical | Established photochemical mechanism | Norrish-Yang cyclization | researchgate.net |
Future Research Directions and Emerging Paradigms for the 1 4 Bromobenzoyl Azetidin 3 Ol Scaffold
Integration into Complex Chemical Architectures as a Synthetic Building Block
The inherent reactivity and defined stereochemistry of the 1-(4-bromobenzoyl)azetidin-3-ol scaffold make it an excellent building block for synthesizing complex molecules. The azetidine (B1206935) ring, a strained four-membered heterocycle, provides a rigid core that can impart unique three-dimensional character to larger molecules. rsc.org Its functional groups—the secondary alcohol, the N-benzoyl group, and the C-Br bond on the phenyl ring—offer orthogonal handles for a variety of chemical transformations.
Research efforts are directed towards using this scaffold to access diverse and complex chemical spaces, including fused, bridged, and spirocyclic ring systems. nih.gov For instance, the hydroxyl group can act as a nucleophile or be converted into a leaving group for ring-opening or expansion reactions, leading to highly substituted acyclic amines or larger heterocyclic systems like pyrrolidines and piperidines. rsc.org Furthermore, intramolecular reactions, such as the Buchwald-Hartwig cross-coupling, can be employed to create fused ring systems, for example, by coupling the azetidine nitrogen with an aryl halide. acs.org The development of such synthetic strategies allows for the creation of lead-like molecules with potential applications in areas like central nervous system (CNS) drug discovery. nih.gov
The table below outlines potential synthetic pathways for integrating the azetidine scaffold into more complex structures.
| Transformation Type | Reacting Moiety on Scaffold | Potential Reagents/Conditions | Resulting Architecture | Reference |
| Spirocyclization | Azetidine N-H (after deprotection), C=O | Di-functional reagents, cyclization promoters | Spiro[azetidine-X,Y'-heterocycle] | nih.gov |
| Fused Ring Synthesis | Azetidine N-H, Aryl-Br | Palladium catalysts (e.g., Buchwald-Hartwig) | Fused polycyclic systems (e.g., Tetrahydroquinoline core) | acs.org |
| Ring-Closing Metathesis | N-allyl derivative | Grubbs' Catalyst | Azetidine-fused 8-membered rings | nih.gov |
| Ring Expansion | Azetidine ring | Lewis acids, nucleophilic attack | Pyrrolidines, Piperidines | rsc.org |
Exploration of Novel Catalytic Applications through Scaffold Modification
The modification of the this compound scaffold presents a significant opportunity for developing novel catalysts, particularly in the field of asymmetric synthesis. Chiral azetidine derivatives have demonstrated considerable potential as both ligands for transition metal catalysis and as organocatalysts. researchgate.netresearchgate.net
By leveraging the chiral center at the C-3 hydroxyl group, or by introducing other stereocenters, derivatives of the scaffold can be designed as chiral ligands. These ligands can coordinate with metal centers (e.g., palladium, copper, zinc) to facilitate a wide range of enantioselective reactions, including reductions, cycloadditions, and various C-C bond-forming reactions like the Suzuki-Miyaura coupling. rsc.orgresearchgate.net For example, chiral azetidine-based ligands have been successfully used in the asymmetric addition of diethylzinc (B1219324) to aldehydes and in Phospha-Michael additions. rsc.orgresearchgate.net
Furthermore, the azetidine framework itself can serve as the core for new organocatalysts. Modified azetidines have been employed in aza-Michael reactions, Friedel-Crafts alkylations, and Henry reactions, often providing high yields and enantioselectivity. researchgate.netresearchgate.netaalto.fi The development of such catalysts is advantageous as they are often less expensive, more robust, and more environmentally benign than their metal-containing counterparts. researchgate.net Recent advancements also include the use of electrocatalysis in conjunction with cobalt to mediate the intramolecular hydroamination of allylic sulfonamides to form azetidines, showcasing a modern approach to synthesizing these valuable rings. acs.org
| Catalysis Type | Scaffold Modification | Example Reactions | Potential Metal/Catalyst System | Reference |
| Asymmetric Metal Catalysis | Synthesis of chiral β-amino alcohol ligands | Diethylzinc addition to aldehydes | Zinc (Zn) | researchgate.net |
| Asymmetric Metal Catalysis | Creation of chiral diamine ligands | Suzuki-Miyaura cross-coupling | Palladium (Pd) | researchgate.net |
| Organocatalysis | Derivatization into chiral amines | aza-Morita–Baylis–Hillman (MBH) reaction | β-isocupreidine (β-ICD) | rsc.org |
| Organocatalysis | Use as a chiral acid | Asymmetric α-amination of carbonyls | L-azetidine carboxylic acid | researchgate.net |
Advancements in Computational Design and Prediction for Azetidine Scaffolds
Computational chemistry is becoming an indispensable tool in modern drug discovery and materials science, and its application to azetidine scaffolds like this compound is a rapidly advancing field. In silico methods are crucial for predicting the physicochemical and pharmacokinetic properties of novel derivatives, thereby guiding synthetic efforts towards compounds with a higher probability of success.
For CNS-targeted libraries, computational models are used to evaluate properties critical for blood-brain barrier (BBB) penetration. These models help in the design stage by avoiding hard cutoffs for properties that might hinder a compound's in vivo performance. An analysis of azetidine-based scaffolds can be performed to create libraries pre-optimized for CNS drug-like characteristics. acs.org
Furthermore, computational approaches are being developed to generalize the concept of molecular scaffolds. By systematically extracting analog series from known bioactive compounds, it's possible to build a large knowledge base of "analog series-based scaffolds" (ASB scaffolds). This methodology allows for the identification of core structures with single or multiple substitution sites that are frequently associated with biological activity, providing a powerful tool for designing new molecules based on the this compound framework.
The following table summarizes key areas where computational design is impacting research on azetidine scaffolds.
| Computational Application | Objective | Key Parameters/Methods | Outcome | Reference |
| CNS Library Design | Optimize scaffolds for blood-brain barrier penetration | Physicochemical and ADME property prediction | Prioritization of synthetic pathways for libraries with favorable CNS properties | acs.org |
| Scaffold Generalization | Identify privileged core structures from known active compounds | Analog Series-Based (ASB) scaffold extraction | A knowledge base of scaffolds with defined substitution vectors for new designs | acs.org |
| Property Prediction | Early estimation of drug-like properties | Solubility, protein binding, permeability calculations | Guidance for library population and compound selection | acs.org |
| Mechanistic Studies | Understand reaction pathways and regioselectivity | Density Functional Theory (DFT) calculations | Rationale for observed outcomes in synthetic reactions, such as cyclization processes | nih.gov |
Development of High-Throughput Synthetic Methodologies for Scaffold Library Generation
To fully explore the chemical space around the this compound scaffold, the development of high-throughput synthesis (HTS) methodologies is essential. HTS allows for the rapid generation of large and diverse libraries of related compounds, which can then be screened for desired biological activities or material properties.
One of the key challenges in drug discovery is the development of robust chemical reactions amenable to high-throughput formats. Solid-phase synthesis is a powerful technique for this purpose, as it simplifies purification and allows for parallel processing. For example, a 1,976-membered library of spirocyclic azetidines has been successfully generated using solid-phase synthesis, demonstrating the scaffold's suitability for such approaches. nih.gov
"Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition, is another highly efficient method for HTS. rsc.org The this compound scaffold can be readily functionalized with either an azide (B81097) or an alkyne group, allowing for its rapid conjugation with a diverse set of building blocks to create large libraries of triazole-containing products. rsc.org These methods are characterized by their simplicity, high purity of products, and compatibility with in situ screening protocols. rsc.org
| HTS Method | Key Features | Application to Azetidine Scaffold | Example Library Size | Reference |
| Solid-Phase Synthesis | Simplified purification, amenable to automation | Synthesis of diverse spirocyclic azetidines | 1,976 members | nih.gov |
| "Click" Chemistry (CuAAC) | High efficiency, modular, biocompatible | Functionalization with azide/alkyne for cycloaddition | 325 members (azide library) | rsc.org |
| Parallel Synthesis | Simultaneous synthesis of multiple compounds in solution or on solid phase | Diversification at multiple points (N-acyl, C3-OH, Aryl-Br) | Hundreds to thousands of compounds | nih.gov |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-(4-Bromobenzoyl)azetidin-3-ol, and what experimental conditions are critical for optimizing yield?
- Methodology : The compound can be synthesized via cycloalkylation of intermediates such as -(3-chloropropyl)--cyano(phenyl)methyl-4-bromo-benzamide under phase-transfer catalysis, followed by hydrolysis with concentrated sulfuric acid . Key parameters include reaction temperature (typically 60–80°C), solvent selection (e.g., methanol for crystallization), and stoichiometric control of the bromobenzoyl moiety. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended to isolate the racemic mixture.
Q. How is the crystal structure of this compound determined, and what software is used for refinement?
- Methodology : Single-crystal X-ray diffraction (XRD) is employed, with crystals grown from methanol solutions. Data collection uses Mo-Kα radiation (), and refinement is performed using the SHELX suite (e.g., SHELXL for small-molecule refinement). Hydrogen atoms are placed geometrically or located via difference Fourier maps, with isotropic/anisotropic displacement parameters applied .
Q. What safety protocols are recommended for handling brominated azetidine derivatives?
- Methodology : Based on analogs like 4-bromobenzoyl chloride, use impervious gloves (e.g., nitrile), sealed goggles, and protective clothing to avoid skin/eye contact. Work in a fume hood with local exhaust ventilation. Spills should be neutralized with sodium bicarbonate and disposed of as hazardous waste .
Advanced Research Questions
Q. How can researchers resolve contradictions between calculated and experimental NMR data for this compound?
- Methodology : For discrepancies in - or -NMR shifts (e.g., aromatic protons vs. calculated DFT values), cross-validate using high-field NMR (≥400 MHz) with deuterated solvents (CDCl₃ or DMSO-d₆). Adjust for solvent effects and coupling constants. Compare with analogous compounds (e.g., 3-fluoroazetidin-2-ones) to identify electronic or steric anomalies .
Q. What strategies improve enantiomeric resolution of racemic this compound?
- Methodology : Chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) and hexane/isopropanol mobile phases can separate enantiomers. Alternatively, synthesize diastereomeric derivatives (e.g., using (R)- or (S)-Mosher’s acid) for -NMR analysis. Crystallization with chiral resolving agents (e.g., tartaric acid) may also enhance purity .
Q. How do reaction conditions influence the formation of byproducts in azetidine ring closure?
- Methodology : Byproducts like 2-phenyl-2-pyrrolidinecarbonitrile (from incomplete hydrolysis) arise from suboptimal acid concentration or reaction time. Monitor via TLC or LC-MS. Optimize hydrolysis duration (≥6 hours) and acid strength (≥95% H₂SO₄). Kinetic studies under varying temperatures (25–80°C) can identify Arrhenius parameters for selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
